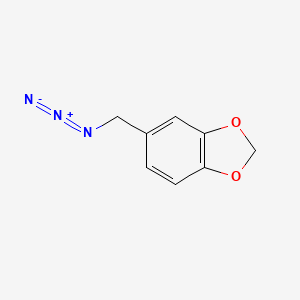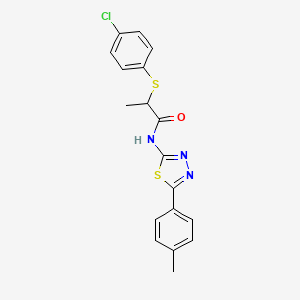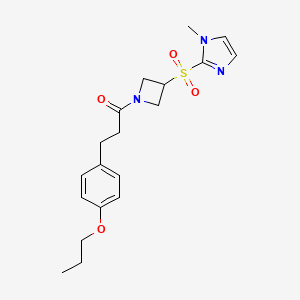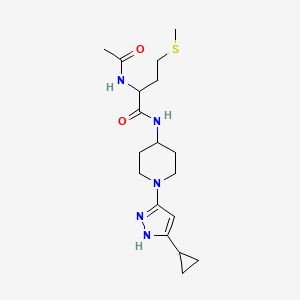![molecular formula C27H27N3O4 B3009462 2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide CAS No. 894560-30-6](/img/structure/B3009462.png)
2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a quinolin-2-one group, which is a type of heterocyclic compound. This group is often found in various pharmaceuticals and dyes. The molecule also contains methoxy groups and an amide group, which can influence its reactivity and properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The quinolin-2-one ring might undergo electrophilic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions. The methoxy groups might also influence the compound’s reactivity .科学的研究の応用
Antimalarial Activity
Research into similar compounds has shown promising antimalarial activity, with studies on various quinoline derivatives demonstrating significant effectiveness against Plasmodium berghei infections in mice. Such compounds have been investigated for their potential as antimalarial agents due to their ability to inhibit the growth of resistant strains of parasites and show pharmacokinetic properties conducive to long-term protection against infection (Werbel et al., 1986).
Antitumor Activity
Methoxy-indolo[2,1-a]isoquinolines and their derivatives have been synthesized and evaluated for cytostatic activity in vitro against leukemia and mammary tumor cells. Some derivatives demonstrated significant inhibition of cell proliferation, highlighting the potential of these compounds in cancer research (Ambros et al., 1988).
Herbicide Metabolism and Toxicity
Studies on chloroacetamide herbicides and their metabolites in human and rat liver microsomes have elucidated the metabolic pathways of these compounds and their potential toxicity. Such research is crucial for understanding the environmental and health impacts of widely used herbicides (Coleman et al., 2000).
Structural and Inclusion Properties
Investigations into the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives have provided insights into their potential applications in material science, particularly in the development of novel fluorescent materials and sensors (Karmakar et al., 2007).
Insecticidal Activity
Pyridine derivatives have been synthesized and tested for their toxicity against aphids, with some compounds showing potent aphidicidal activities. This research is significant for the development of new, more effective insecticides (Bakhite et al., 2014).
Anti-Cancer Activity as Methionine Synthase Inhibitors
Novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were synthesized and evaluated for their potential anti-cancer activity by inhibiting methionine synthase, a key enzyme over-expressed in certain tumor cells. This research opens up new avenues for cancer therapy targeting metabolic pathways specific to tumor cells (Elfekki et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-18-6-4-5-7-24(18)29-26(31)17-30-25-15-23(34-3)11-8-19(25)14-20(27(30)32)16-28-21-9-12-22(33-2)13-10-21/h4-15,28H,16-17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIGLVBXAHANIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)
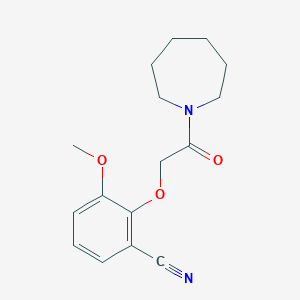
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)
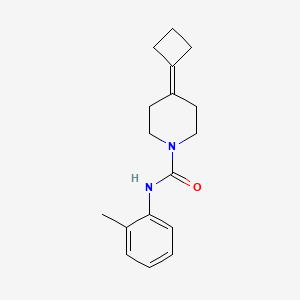
![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)
![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)
![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)
